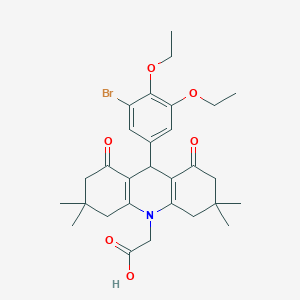![molecular formula C21H14Cl2N2O3 B302055 N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302055.png)
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as DBN, is a synthetic compound that has been widely used in scientific research. DBN is a hydrazone derivative of naphthofuran, which has been found to exhibit potential therapeutic properties.
Mechanism of Action
The mechanism of action of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, which leads to their death. N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been found to modulate the expression of several genes that are involved in cell growth, differentiation, and apoptosis. In addition, N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleic acids and proteins.
Advantages and Limitations for Lab Experiments
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic properties, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. It has been found to exhibit cytotoxicity towards normal cells, which limits its use in vivo. In addition, the mechanism of action of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate the mechanism of action of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. This will help to optimize its therapeutic potential and minimize its cytotoxicity towards normal cells. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in vivo. This will help to determine the optimal dosage and administration route for N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. Finally, the use of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in combination with other anticancer agents should be investigated to determine if it can enhance their therapeutic efficacy.
Synthesis Methods
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized by the reaction of 3,5-dichloro-2-methoxybenzaldehyde with naphthofuran-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high percentage of the final product. The synthesis method has been optimized to increase the yield of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, which is an important factor for its use in scientific research.
Scientific Research Applications
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antibacterial activities. N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to be effective against several fungal and bacterial strains.
properties
Product Name |
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C21H14Cl2N2O3 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
N-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-20-13(8-14(22)9-17(20)23)11-24-25-21(26)19-10-16-15-5-3-2-4-12(15)6-7-18(16)28-19/h2-11H,1H3,(H,25,26)/b24-11- |
InChI Key |
QPABADFVZSHSFI-MYKKPKGFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
COC1=C(C=C(C=C1C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)



![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)


![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)